molecular formula C21H25ClN2O3S B11358699 1-[(2-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11358699
M. Wt: 421.0 g/mol
InChI Key: XASYKMWWVHWRQX-UHFFFAOYSA-N
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Description

1-[(2-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a chlorobenzyl moiety

Preparation Methods

The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Chlorobenzyl Moiety: This step often involves nucleophilic substitution reactions.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[(2-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorobenzyl moiety.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-[(2-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

1-[(2-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide can be compared with similar compounds such as:

    1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide: Similar structure but different substituents, leading to variations in reactivity and biological activity.

    1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid: Lacks the N-(3,5-dimethylphenyl) group, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-11-16(2)13-19(12-15)23-21(25)17-7-9-24(10-8-17)28(26,27)14-18-5-3-4-6-20(18)22/h3-6,11-13,17H,7-10,14H2,1-2H3,(H,23,25)

InChI Key

XASYKMWWVHWRQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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